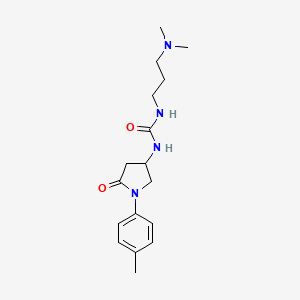

1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c1-13-5-7-15(8-6-13)21-12-14(11-16(21)22)19-17(23)18-9-4-10-20(2)3/h5-8,14H,4,9-12H2,1-3H3,(H2,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOZHMRKVDJTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

Introduction of the Dimethylamino Group: This is achieved through a substitution reaction where a dimethylamino group is introduced onto the propyl chain.

Coupling with the Tolyl Group: The final step involves coupling the pyrrolidinone intermediate with a tolyl group under specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of 1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Various alkylating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

While specific studies on this compound are scarce, related compounds in the urea class have been documented to exhibit significant biological activity. For instance, compounds with similar structures have shown:

- Antiproliferative Effects : Some urea derivatives have been tested for their ability to inhibit cancer cell growth, indicating potential applications in oncology .

- Neuropharmacological Activities : The dimethylamino group suggests possible interactions with neurotransmitter systems, making it a candidate for further exploration in neuropharmacology.

Potential Applications

The potential applications of 1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can be categorized as follows:

Medicinal Chemistry

- Drug Development : Given its structural attributes, this compound may serve as a lead compound for the development of new drugs targeting various diseases, particularly in oncology and neuropharmacology.

- Biological Interactions : The compound's ability to interact with specific proteins or enzymes could be explored to understand its pharmacodynamics and pharmacokinetics better.

Research Applications

- In Vitro Studies : Further research could involve synthesizing analogs of this compound to evaluate their biological activities through in vitro assays.

- Mechanistic Studies : Understanding the mechanisms by which this compound exerts its effects could provide insights into new therapeutic pathways.

Case Studies

While specific case studies on 1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea are not available, related compounds have been documented in various studies:

- Antiproliferative Activity : A study investigating a series of urea derivatives found significant antiproliferative activity against cancer cell lines, demonstrating the potential efficacy of urea-based compounds in cancer therapy .

- Neuropharmacological Research : Similar compounds have been evaluated for their effects on neurotransmitter systems, suggesting avenues for exploring the neuropharmacological potential of this compound.

Mechanism of Action

The mechanism by which 1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other urea derivatives documented in the literature. Key differences lie in substituent groups, synthetic pathways, and inferred physicochemical properties.

Structural Comparison

- 1-(2-(Dimethylamino)ethyl)-3-(3-(trimethoxysilyl)propyl)urea (): This analog replaces the pyrrolidinone ring with a trimethoxysilylpropyl group. The dimethylaminoethyl chain (vs. propyl in the target compound) may reduce lipophilicity, while the silyl group introduces hydrolytic instability under aqueous conditions .

- 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) (): Features a dimethoxyphenyl group and pyrazole ring instead of the pyrrolidinone system.

- 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea ():

Incorporates a triazole-pyridine core and nitro group, increasing molecular weight (MW ≈ 450 g/mol) and polar surface area compared to the target compound (estimated MW ≈ 360 g/mol) .

Physicochemical and Functional Properties

†Estimated using fragment-based calculations.

Research Implications

- The dimethylaminopropyl group may confer mild basicity (pKa ~8–9), enabling pH-dependent solubility or membrane penetration.

- The p-tolyl-pyrrolidinone moiety could mimic lactam-based protease inhibitors (e.g., thrombin or elastase inhibitors) .

- Compared to ’s triazole-containing urea, the absence of nitro groups in the target compound may reduce metabolic instability or toxicity risks .

Further studies are required to validate these hypotheses through experimental assays (e.g., enzyme inhibition, pharmacokinetics).

Biological Activity

1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₄H₁₈N₄O

- Molecular Weight : 270.32 g/mol

- IUPAC Name : 1-(3-(dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

The presence of the dimethylamino group suggests potential interactions with biological targets, particularly in neurotransmission and enzyme inhibition pathways.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted on pyrrolidine derivatives showed that compounds similar to 1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were recorded as follows:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0048 |

| Compound B | Escherichia coli | 0.0195 |

| Compound C | Bacillus mycoides | 0.0098 |

These results indicate that modifications to the pyrrolidine structure can enhance antibacterial potency, with specific substituents playing crucial roles in bioactivity .

The proposed mechanism of action for this class of compounds typically involves interference with bacterial cell wall synthesis or disruption of membrane integrity. The dimethylamino group may facilitate penetration into bacterial cells, enhancing the compound's efficacy.

Antifungal Activity

In addition to antibacterial properties, some studies have explored the antifungal potential of related compounds. While specific data on the compound is limited, related pyrrolidine derivatives have shown promising antifungal activity against strains such as Candida albicans.

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of various pyrrolidine derivatives. For instance, a recent publication highlighted that certain structural modifications led to enhanced antimicrobial activity:

| Structural Modification | Antimicrobial Activity |

|---|---|

| Halogen substitutions | Increased potency |

| Hydroxy groups | Moderate inhibition |

| Methyl substitutions | Variable effects |

These findings suggest that the biological activity of 1-(3-(Dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea could be optimized through targeted structural modifications .

Q & A

Q. How can researchers optimize the synthesis of this urea derivative for high yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclization to form the pyrrolidinone ring and coupling to introduce the urea moiety. Key optimizations include:

- Catalyst Selection : Use palladium or triethylamine to facilitate coupling reactions (e.g., urea bond formation) .

- Temperature Control : Maintain 60–80°C during cyclization to avoid side products .

- Purification : Employ recrystallization (ethanol/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the compound .

- Yield Monitoring : Use HPLC to track reaction progress and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to isocyanate) .

Q. What analytical techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the dimethylamino group (δ 2.2–2.4 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion for C₁₈H₂₇N₅O₂: 370.22) .

- X-ray Crystallography : Resolve stereochemistry of the pyrrolidinone ring and urea linkage (if crystalline) .

Q. How can preliminary biological activity be assessed for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinases) .

- Receptor Binding Studies : Radiolabeled ligands (e.g., H-labeled analogs) compete with the compound for target binding (IC₅₀ determination) .

- Cellular Viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to screen for cytotoxicity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in oxidation or hydrolysis reactions?

- Methodological Answer :

- Oxidation : The pyrrolidinone ring’s carbonyl group resists further oxidation, but the dimethylamino propyl side chain may form N-oxide derivatives under strong oxidants (e.g., H₂O₂) .

- Hydrolysis : The urea bond cleaves under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions, yielding amines and CO₂. Kinetic studies (pH 2–12, 25–60°C) reveal optimal stability at pH 6–8 .

- Computational Modeling : DFT calculations predict electron-deficient regions (e.g., urea carbonyl) as nucleophilic attack sites .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Statistical Design of Experiments (DoE) : Apply factorial designs to identify variables (e.g., cell passage number, solvent DMSO%) causing variability .

- Meta-Analysis : Pool data from multiple assays (e.g., SPR, ITC) to calculate weighted IC₅₀ values .

- Orthogonal Validation : Confirm target engagement via CRISPR knockouts or thermal shift assays .

Q. What computational strategies enhance reaction design for novel analogs?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical software (Gaussian, ORCA) to simulate intermediates in urea bond formation .

- Machine Learning : Train models on PubChem data to predict substituent effects on solubility (e.g., logP changes with p-tolyl vs. fluorophenyl groups) .

- Free Energy Perturbation (FEP) : Optimize binding affinity by virtually screening analogs against target proteins .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks; monitor decomposition via LC-MS (e.g., hydrolysis products) .

- Light Sensitivity : UV-vis spectroscopy (254 nm exposure) detects photodegradation; amber vials reduce degradation by 60% .

- Lyophilization : Freeze-drying in trehalose matrices enhances shelf life (>12 months at -20°C) .

Q. What strategies improve selectivity when designing analogs for specific targets?

- Methodological Answer :

- Bioisosteric Replacement : Substitute p-tolyl with 3-methoxyphenyl to reduce off-target binding (steric effects) .

- Proteome-wide Profiling : Use affinity-based probes (ABPP) to map selectivity across kinase families .

- Crystallography-Guided Design : Modify the pyrrolidinone ring’s substituents to avoid clashes with non-target active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.